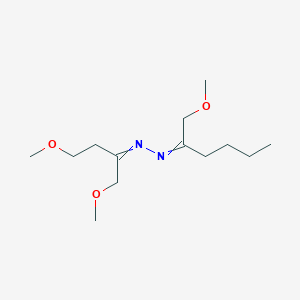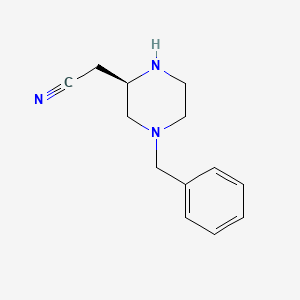
(R)-2-(4-Benzylpiperazin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Benzylpiperazin-2-yl)acetonitrile is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and piperazine.
Formation of Intermediate: The benzylamine is reacted with piperazine under controlled conditions to form an intermediate compound.
Introduction of Nitrile Group: The intermediate is then treated with a nitrile source, such as cyanogen bromide, to introduce the nitrile group, resulting in the formation of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(4-Benzylpiperazin-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmacologically active compounds.
Biology
In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-2-(4-Benzylpiperazin-2-yl)acetonitrile is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Benzylpiperazin-2-yl)acetonitrile: The enantiomer of the compound, which may have different biological activities.
N-Benzylpiperazine: A related compound with similar structural features but lacking the nitrile group.
2-(4-Benzylpiperazin-1-yl)ethanol: A compound with a hydroxyl group instead of a nitrile group.
Uniqueness
®-2-(4-Benzylpiperazin-2-yl)acetonitrile is unique due to its specific chiral configuration and the presence of both the benzyl and nitrile groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-[(2R)-4-benzylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2/t13-/m1/s1 |
Clé InChI |
PCQVUQWSWFRWSU-CYBMUJFWSA-N |
SMILES isomérique |
C1CN(C[C@H](N1)CC#N)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC(N1)CC#N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


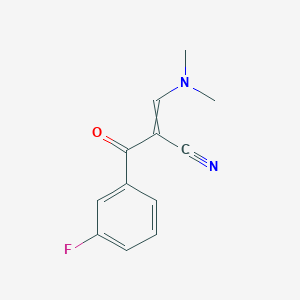

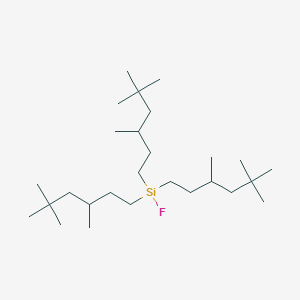

![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)

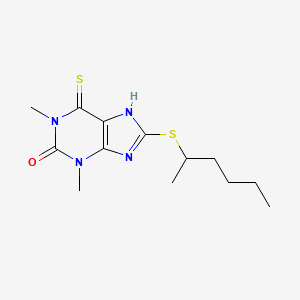

![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
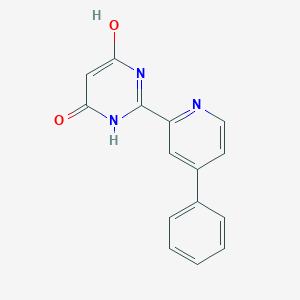
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
